

An In-depth Technical Guide to the Chemical Properties and Structure of Bucricaine

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Compound of Interest

Compound Name: *Bucricaine*

Cat. No.: *B1668025*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Bucricaine, a member of the acridine class of compounds, is recognized for its anesthetic properties. This technical guide provides a comprehensive overview of the chemical properties and structural characteristics of **Bucricaine**. It includes a detailed summary of its physicochemical properties, information on its synthesis, and an exploration of its mechanism of action, primarily focusing on its role as a nerve signaling inhibitor. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and anesthetic research.

Chemical Structure and Properties

Bucricaine, chemically known as N-butyl-1,2,3,4-tetrahydroacridin-9-amine, is a derivative of the heterocyclic compound acridine. Its structure features a tetracyclic aromatic ring system fused to a saturated cyclohexane ring, with a butylamino group attached at the 9-position.

Table 1: Chemical Identifiers of **Bucricaine**

Identifier	Value
IUPAC Name	N-butyl-1,2,3,4-tetrahydroacridin-9-amine
CAS Number	316-15-4
Chemical Formula	C ₁₇ H ₂₂ N ₂
Synonyms	N-butyl-1,2,3,4-tetrahydro-9-acridinamine, butyl(1,2,3,4-tetrahydroacridin-9-yl)amine

Table 2: Physicochemical Properties of **Bucricaine**

Property	Value	Source
Molecular Weight	254.37 g/mol	[1]
Melting Point	62-64 °C	[1]
Boiling Point (Predicted)	429.0 ± 45.0 °C at 760 mmHg	[1]
Density (Predicted)	1.093 ± 0.06 g/cm ³	[1]
pKa (Predicted)	9.12 ± 0.20	[1]
LogP (Predicted)	4.6	[2]
Solubility	Information not available	

Note: Experimental values for boiling point, density, and specific solubility in various solvents are not readily available in the reviewed literature. The provided values are based on computational predictions.

Synthesis of Bucricaine

While a detailed, step-by-step experimental protocol for the synthesis of **Bucricaine** is not extensively documented in publicly available literature, the general synthetic routes for 9-amino-1,2,3,4-tetrahydroacridine derivatives are established. A plausible synthetic pathway for **Bucricaine** would involve the following key steps:

- Synthesis of 1,2,3,4-tetrahydroacridin-9(10H)-one: This intermediate can be prepared through the condensation of anthranilic acid with cyclohexanone.
- Chlorination: The acridone is then chlorinated, typically using phosphorus oxychloride (POCl_3) or a similar reagent, to yield 9-chloro-1,2,3,4-tetrahydroacridine.
- Amination: The final step involves the nucleophilic substitution of the chlorine atom at the 9-position with n-butylamine to produce **Bucricaine** (N-butyl-1,2,3,4-tetrahydroacridin-9-amine).



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Caption: General synthetic pathway for **Bucricaine**.

Mechanism of Action: Inhibition of Nerve Signaling

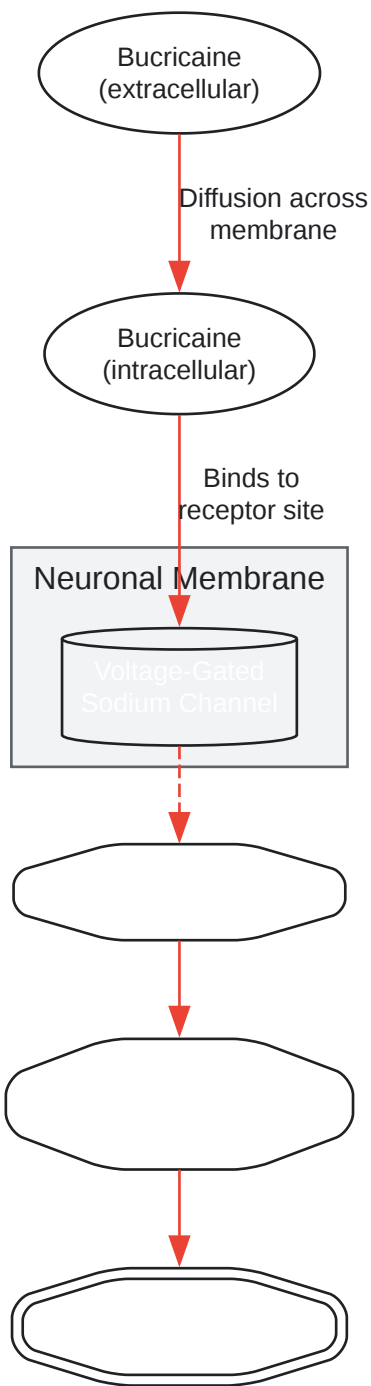
The primary mechanism of action for **Bucricaine**, like other local anesthetics, is the inhibition of nerve signaling.^{[1][3][4]} This is achieved by blocking the propagation of action potentials along nerve fibers. While specific studies on **Bucricaine**'s interaction with ion channels are limited, the established mechanism for this class of compounds involves the blockade of voltage-gated sodium channels.

Interaction with Voltage-Gated Sodium Channels

Voltage-gated sodium channels are crucial for the rapid influx of sodium ions that depolarizes the neuronal membrane and initiates an action potential. Local anesthetics, including presumably **Bucricaine**, bind to a specific receptor site within the pore of these channels. This binding stabilizes the channel in an inactivated state, preventing the conformational changes necessary for ion conduction. By blocking sodium influx, **Bucricaine** raises the threshold for electrical excitation and slows the propagation of the nerve impulse, ultimately leading to a loss of sensation in the localized area of application.

The lipophilic nature of **Bucricaine**, suggested by its predicted LogP value, allows it to readily diffuse across the nerve cell membrane to reach its intracellular binding site on the sodium

channel.



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Caption: Proposed mechanism of **Bucricaine**'s anesthetic action.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of **Bucricaine** are not widely published. However, standard laboratory procedures for the synthesis of related 9-amino-1,2,3,4-tetrahydroacridines can be adapted.

General Protocol for the Synthesis of 9-Amino-1,2,3,4-tetrahydroacridine Derivatives

The following is a generalized protocol that would require optimization for the specific synthesis of **Bucricaine**.

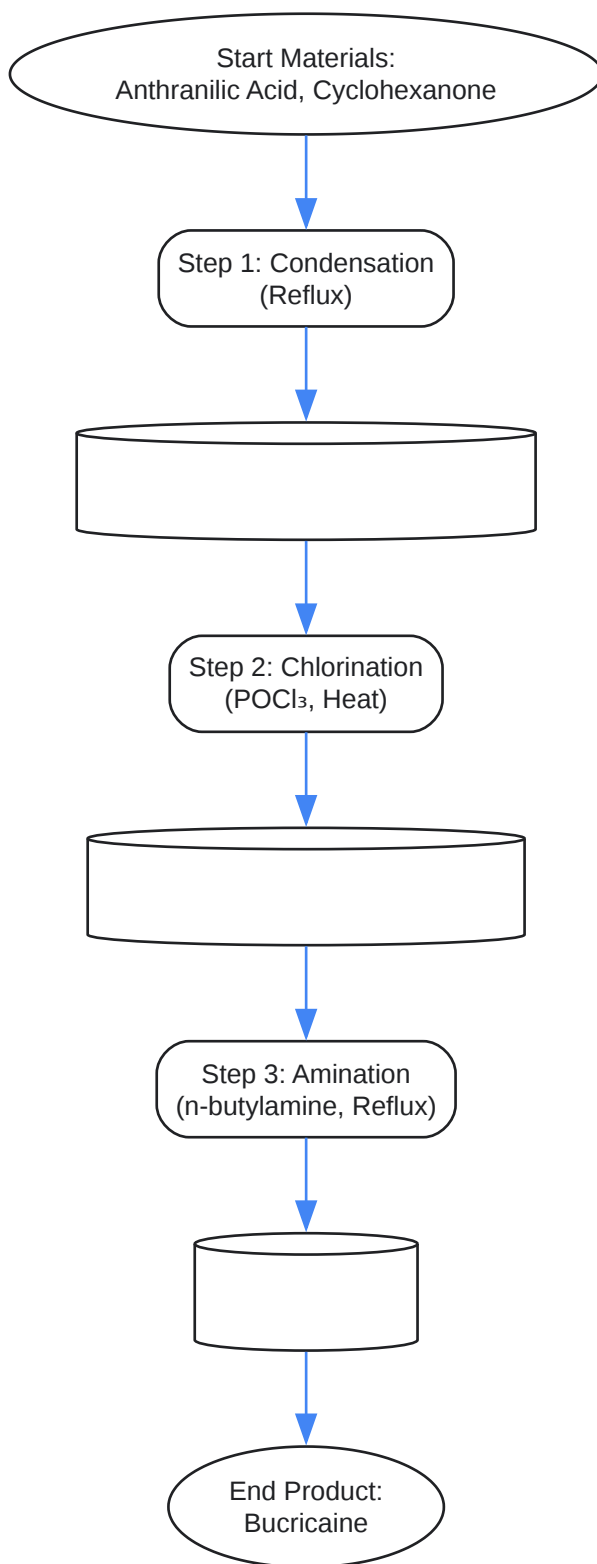
Materials:

- Anthranilic acid
- Cyclohexanone
- Phosphorus oxychloride (POCl_3)
- n-Butylamine
- Appropriate solvents (e.g., toluene, ethanol)
- Neutralizing agent (e.g., sodium carbonate solution)
- Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

- Synthesis of 1,2,3,4-tetrahydroacridin-9(10H)-one: A mixture of anthranilic acid and cyclohexanone is heated under reflux in a suitable solvent. The product is then isolated and purified.
- Synthesis of 9-chloro-1,2,3,4-tetrahydroacridine: The acridone from the previous step is treated with an excess of phosphorus oxychloride and heated. After the reaction is complete, the excess POCl_3 is removed under reduced pressure, and the residue is carefully treated with ice and neutralized to precipitate the product.

- Synthesis of **Bucricaine**: The 9-chloro-1,2,3,4-tetrahydroacridine is dissolved in a suitable solvent, and an excess of n-butylamine is added. The mixture is heated under reflux for several hours. After cooling, the reaction mixture is worked up by washing with water, drying the organic layer, and removing the solvent to yield the crude product. Purification can be achieved by recrystallization or column chromatography.



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